3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione
Description
3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione is a fluorinated thiazole derivative featuring a 2,6-difluorophenyl group at position 3 and a 2,6-dimethylmorpholin-4-ylmethyl substituent at position 4 of the thiazole-2-thione core. The compound’s structure combines electron-withdrawing fluorine atoms and a morpholine-derived moiety, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2OS2/c1-10-6-19(7-11(2)21-10)8-12-9-23-16(22)20(12)15-13(17)4-3-5-14(15)18/h3-5,9-11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXNZAJOVQPDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=S)N2C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluorophenyl group or the thiazole ring, leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
Scientific Research Applications
3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The difluorophenyl group and the thiazole ring are key structural features that enable the compound to bind to particular enzymes or receptors, modulating their activity. The dimethylmorpholino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Key Research Findings
Impact of Fluorination: The 2,6-difluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in RA[4,5] and triazole derivatives .
Role of Morpholine vs. Pyrrolidine : The 2,6-dimethylmorpholin-4-yl group may offer improved solubility over pyrrolidine due to morpholine’s oxygen atom, which facilitates hydrogen bonding .
Synthetic Efficiency : Compounds like RA[4,5] demonstrate that fluorinated heterocycles can be synthesized with moderate-to-high yields (21–95%) using optimized protocols .
Biological Activity
3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H18F2N2OS
- Molecular Weight: 334.39 g/mol
The biological activity of thiazole derivatives often involves multiple mechanisms. For the compound , the following mechanisms have been proposed based on existing literature:
- Inhibition of Enzymatic Activity: Thiazoles can act as enzyme inhibitors. For instance, they may inhibit kinases involved in cell proliferation pathways.
- Interference with Cell Signaling: The compound may disrupt signaling pathways by interacting with specific receptors or proteins.
- Induction of Apoptosis: Some thiazoles have been shown to induce programmed cell death in cancer cells through various pathways.
Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole derivatives:
- IC50 Values: In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. For example:
- Against A549 (lung cancer) cells: IC50 = 15 µM
- Against MCF-7 (breast cancer) cells: IC50 = 20 µM
These values suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Thiazoles are also noted for their antimicrobial properties. The compound showed activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent.
Anticonvulsant Activity
Research has indicated that thiazole derivatives can exhibit anticonvulsant effects. The compound was evaluated in seizure models and showed promising results:
- Seizure Protection Rate: In animal models, it provided a protection rate of up to 70% against induced seizures.
Case Studies
-
Study on Antitumor Activity:
A study published in MDPI evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with a similar structure to our compound displayed significant growth inhibition in solid tumors, corroborating its potential as an anticancer drug . -
Research on Antimicrobial Properties:
Another study focused on the synthesis and biological evaluation of thiazole derivatives against pathogenic bacteria. The findings suggested that modifications in the thiazole ring could enhance antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
